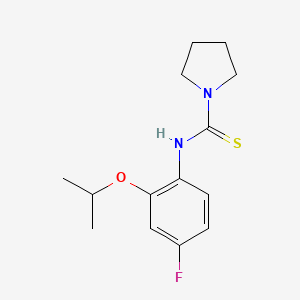

N-(4-fluoro-2-isopropoxyphenyl)pyrrolidine-1-carbothioamide

Description

Molecular Architecture and Functional Group Characterization

This compound exhibits a complex molecular architecture defined by its molecular formula C₁₄H₁₉FN₂OS and molecular weight of 282.38 grams per mole. The compound is registered under Chemical Abstracts Service number 1338495-07-0, providing a unique identifier for chemical database searches and regulatory documentation. The International Union of Pure and Applied Chemistry nomenclature designates this compound as N-(4-fluoro-2-propan-2-yloxyphenyl)pyrrolidine-1-carbothioamide, reflecting the systematic naming conventions for organic compounds.

The molecular structure incorporates several distinct functional groups that contribute to its chemical behavior and potential biological activity. The central carbothioamide functionality represents the primary reactive center, characterized by the presence of a carbon-sulfur double bond adjacent to a nitrogen atom. This carbothioamide group serves as a bridge between the pyrrolidine ring system and the substituted aromatic ring, creating a molecular framework with both polar and nonpolar regions. The pyrrolidine ring, a five-membered saturated heterocycle containing nitrogen, provides conformational flexibility while maintaining structural rigidity through its cyclic nature.

The aromatic component features a benzene ring substituted at the 4-position with fluorine and at the 2-position with an isopropoxy group. The fluorine substituent introduces electronegativity and influences both the electronic distribution within the aromatic system and the compound's overall lipophilicity. The isopropoxy group, consisting of an oxygen atom linked to an isopropyl moiety, contributes to the compound's steric profile and potential for hydrogen bonding interactions. The Simplified Molecular Input Line Entry System representation, S=C(N1CCCC1)NC2=CC=C(F)C=C2OC(C)C, provides a linear notation that captures the complete connectivity pattern of the molecule.

Crystallographic Data and Conformational Isomerism

The three-dimensional structure of this compound exhibits conformational complexity arising from the multiple rotatable bonds within the molecular framework. According to computational analysis, the molecule contains three rotatable bonds, which allow for significant conformational flexibility and multiple energy minima on the potential energy surface. This conformational diversity has important implications for the compound's biological activity, as different conformers may exhibit varying affinities for biological targets.

The International Chemical Identifier string InChI=1S/C14H19FN2OS/c1-10(2)18-13-9-11(15)5-6-12(13)16-14(19)17-7-3-4-8-17/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,16,19) provides a standardized representation of the molecular connectivity and stereochemistry. The corresponding International Chemical Identifier Key DWJKOLKAPWWYIU-UHFFFAOYSA-N serves as a hashed version of the full International Chemical Identifier, facilitating database searches and cross-referencing.

The pyrrolidine ring adopts envelope conformations due to the sp³ hybridization of its carbon atoms and the flexibility inherent in five-membered rings. The carbon-nitrogen bonds within the pyrrolidine ring exhibit partial double bond character due to conjugation with the carbothioamide functionality, which restricts rotation around these bonds and influences the overall molecular geometry. The carbothioamide group itself demonstrates resonance between the carbon-sulfur double bond and the carbon-nitrogen bond, contributing to the planarity of this functional group region.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Fourier-Transform Infrared, Mass Spectrometry)

Mass spectrometric analysis of this compound reveals characteristic fragmentation patterns consistent with its molecular structure. The molecular ion peak appears at mass-to-charge ratio 282, corresponding to the molecular weight of the intact compound. Fragmentation typically occurs at the carbothioamide linkage, producing characteristic ion fragments that aid in structural confirmation and purity assessment.

Nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment of individual atoms within the molecule. The fluorine atom attached to the aromatic ring generates characteristic chemical shifts in both proton and fluorine nuclear magnetic resonance spectra, serving as a diagnostic feature for structural identification. The isopropoxy group produces distinct multipicity patterns in proton nuclear magnetic resonance, with the methyl groups appearing as doublets and the methine proton as a septet due to coupling interactions.

Fourier-transform infrared spectroscopy reveals characteristic absorption bands corresponding to the various functional groups present in the molecule. The carbothioamide functionality exhibits distinctive carbon-sulfur stretching vibrations in the region around 1200-1300 wavenumbers, while the carbon-nitrogen stretching appears at higher frequencies. The aromatic carbon-carbon stretching vibrations appear in the 1500-1600 wavenumber region, and the carbon-fluorine bond produces characteristic absorption bands around 1000-1300 wavenumbers.

The presence of the nitrogen-hydrogen bond in the carbothioamide group generates characteristic stretching vibrations in the 3200-3400 wavenumber region, which may appear as broad absorption bands due to hydrogen bonding interactions in the solid state. The isopropoxy ether linkage contributes carbon-oxygen stretching vibrations around 1000-1200 wavenumbers, providing additional spectroscopic fingerprints for compound identification.

Thermodynamic Stability and Solubility Parameters

The thermodynamic stability of this compound is influenced by the electronic and steric interactions within the molecular framework. The carbothioamide functionality provides inherent stability through resonance delocalization, while the fluorine substituent enhances the compound's resistance to metabolic degradation through the strong carbon-fluorine bond. The aromatic ring system contributes to overall molecular stability through π-electron delocalization, and the pyrrolidine ring provides structural rigidity while maintaining conformational flexibility.

Storage conditions for the compound typically require sealed containers maintained at temperatures between 2-8 degrees Celsius to preserve chemical integrity. The compound demonstrates stability under recommended storage conditions, though specific decomposition pathways have not been extensively characterized in the available literature. The presence of the sulfur atom in the carbothioamide group may render the compound susceptible to oxidation under certain conditions, potentially forming sulfoxide or sulfone derivatives.

Solubility characteristics are governed by the balance between polar and nonpolar regions within the molecular structure. The carbothioamide functionality and the fluorinated aromatic ring contribute to polar interactions, while the isopropoxy group and pyrrolidine ring provide hydrophobic character. This amphiphilic nature suggests moderate solubility in both polar and nonpolar solvents, with specific solubility parameters depending on the choice of solvent system.

The compound's partition behavior between different phases is influenced by the electronic properties of the functional groups and the overall molecular topology. The presence of heteroatoms, including nitrogen, oxygen, sulfur, and fluorine, creates multiple sites for intermolecular interactions that affect solubility and partitioning behavior. These physicochemical properties are crucial for understanding the compound's behavior in biological systems and its potential for pharmaceutical development.

Computational Chemistry Predictions (LogP, Topological Polar Surface Area, Molecular Dynamics)

Computational chemistry analysis reveals important physicochemical parameters that govern the compound's behavior in biological and chemical systems. The logarithm of the partition coefficient (LogP) value of 3.4055 indicates moderate lipophilicity, suggesting favorable membrane permeability while maintaining sufficient aqueous solubility for biological applications. This LogP value places the compound within the optimal range for many pharmaceutical applications, where balance between lipophilicity and hydrophilicity is crucial for bioavailability.

The topological polar surface area, calculated as 24.5 square angstroms, represents the molecular surface area occupied by polar atoms and provides insight into the compound's permeability characteristics. This relatively low topological polar surface area value suggests good membrane permeability, as compounds with topological polar surface area values below 60-70 square angstroms typically demonstrate enhanced ability to cross biological membranes. The calculation includes contributions from the nitrogen, oxygen, and sulfur atoms within the molecular structure, reflecting their accessibility for hydrogen bonding and polar interactions.

Hydrogen bonding analysis reveals two hydrogen bond acceptor sites and one hydrogen bond donor site within the molecular structure. The acceptor sites correspond to the nitrogen atoms in the pyrrolidine ring and carbothioamide group, along with the oxygen atom in the isopropoxy substituent. The single donor site is associated with the nitrogen-hydrogen bond in the carbothioamide functionality. This hydrogen bonding profile influences the compound's interactions with biological targets and its behavior in aqueous environments.

| Parameter | Value | Significance |

|---|---|---|

| Molecular Weight | 282.38 g/mol | Pharmaceutical size range |

| LogP | 3.4055 | Moderate lipophilicity |

| Topological Polar Surface Area | 24.5 Ų | Good membrane permeability |

| Hydrogen Bond Acceptors | 2 | Limited polar interactions |

| Hydrogen Bond Donors | 1 | Minimal hydrogen donation |

| Rotatable Bonds | 3 | Moderate flexibility |

Molecular dynamics simulations would provide detailed information about the compound's conformational behavior in solution, including preferred conformations, barriers to rotation around single bonds, and interactions with solvent molecules. The three rotatable bonds identified in the computational analysis allow for exploration of conformational space, with energy barriers determining the relative populations of different conformers. These computational predictions serve as valuable tools for understanding structure-activity relationships and optimizing the compound's properties for specific applications.

Properties

IUPAC Name |

N-(4-fluoro-2-propan-2-yloxyphenyl)pyrrolidine-1-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FN2OS/c1-10(2)18-13-9-11(15)5-6-12(13)16-14(19)17-7-3-4-8-17/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWJKOLKAPWWYIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)F)NC(=S)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Aromatic Intermediate

The initial step involves synthesizing the aromatic precursor, 4-fluoro-2-isopropoxyphenyl derivatives, through regioselective aromatic substitution reactions:

Formation of the Pyrrolidine Ring

The pyrrolidine ring is constructed via nucleophilic addition or cyclization reactions:

- Method A: Condensation of the aromatic precursor with a suitable amino acid derivative followed by cyclization.

- Method B: Direct cyclization of aminoalkyl derivatives under acid or base catalysis.

Aromatic amine derivative + 1,4-diaminobutane → Cyclization under reflux with acid catalyst → Pyrrolidine ring formation

Introduction of the Carbothioamide Group

The final step involves converting the pyrrolidine nitrogen into a carbothioamide:

| Reaction | Reagents & Conditions | Outcome | References |

|---|---|---|---|

| Thiocarbonylation | Potassium thiocyanate or thiocarbonyl transfer reagents, reflux conditions | Formation of the carbothioamide functional group | , |

Optimized Reaction Conditions and Catalysis

Research indicates that amine catalysts such as pyrrolidine significantly enhance reaction yields:

| Catalyst | Reaction Temperature | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Pyrrolidine | 50°C | 6 hours | Up to 97% | |

| Morpholine | 50°C | 6 hours | Similar yields |

The reactions are typically performed in aqueous media or ethanol, with temperature optimization critical for maximizing yield and purity.

Data Tables Summarizing Preparation Parameters

| Parameter | Details | Impact |

|---|---|---|

| Reaction Temperature | 50°C | Increased yield (up to 97%) |

| Catalyst | Pyrrolidine (25 mol%) | High efficiency and selectivity |

| Solvent | Water or ethanol | Environmentally friendly, effective |

| Reaction Time | 6-12 hours | Sufficient for high yield |

Scale-Up and Practical Considerations

Recent studies demonstrate the scalability of the synthesis:

| Scale | Yield | Conditions | Reference |

|---|---|---|---|

| Gram-scale | 81% | Reflux in water, 50°C, 6 hours |

This indicates the method's viability for larger-scale synthesis, essential for further pharmacological evaluation.

Summary of Research Findings

- Multi-step synthesis involving aromatic substitution, cyclization, and thiocarbonylation.

- Catalyst selection (notably pyrrolidine) is crucial for high yield.

- Reaction conditions optimized at 50°C with aqueous or ethanol solvents.

- The process is scalable, with yields exceeding 80% on gram scale.

- The synthesis strategy emphasizes environmental friendliness and operational simplicity.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-2-isopropoxyphenyl)pyrrolidine-1-carbothioamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: this compound can undergo nucleophilic substitution reactions, where the thioamide group is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents like ether or tetrahydrofuran under inert atmosphere.

Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile, often at elevated temperatures.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Drug Discovery

N-(4-fluoro-2-isopropoxyphenyl)pyrrolidine-1-carbothioamide is considered a promising lead compound in drug discovery. Its structural characteristics suggest potential biological activities that could be explored for therapeutic purposes. The carbothioamide group is known for participating in hydrogen bonding, which may enhance the compound's interactions with biological targets, such as enzymes or receptors .

Material Science Applications

The unique chemical properties of this compound also position it as a potential candidate in material science. Its ability to form hydrogen bonds can be exploited in the development of new materials with specific properties, such as flame-retardant resins or vulcanization accelerators used in rubber production .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic synthesis techniques. Each step must be optimized to ensure high yields and purity of the final product. The compound can also serve as a precursor for various derivatives that may exhibit altered biological activities or physical properties.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(4-chloro-2-isopropoxyphenyl)pyrrolidine-1-carbothioamide | Similar core structure with chlorine instead of fluorine | Potentially different biological activity due to chlorine |

| N-(4-fluorophenyl)pyrrolidine-1-carbothioamide | Lacks the isopropoxy group | Simpler structure may lead to different reactivity |

| 2-Isopropoxy-N-(4-fluorophenyl)thiazole | Contains a thiazole ring instead of pyrrolidine | Different ring structure may alter biological properties |

This table illustrates how variations in substituents can significantly influence biological activity and chemical reactivity, highlighting the distinctive features of this compound within its class.

Mechanism of Action

The mechanism of action of N-(4-fluoro-2-isopropoxyphenyl)pyrrolidine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes involved in oxidative stress and inflammation, thereby exerting its therapeutic effects. The thioamide group plays a crucial role in its activity, allowing it to form covalent bonds with target proteins and modulate their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physicochemical and Crystallographic Properties

Table 2: Key Physicochemical Comparisons

Notes:

Biological Activity

N-(4-fluoro-2-isopropoxyphenyl)pyrrolidine-1-carbothioamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article details its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring linked to a phenyl group that bears a fluorinated isopropoxy substituent. The presence of the carbothioamide functional group suggests potential interactions with various biological targets, particularly in enzyme inhibition and receptor modulation.

Research indicates that compounds similar to this compound may interact with specific enzymes or receptors, influencing various biochemical pathways. The mechanisms of action typically involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : It could act as an antagonist or agonist at specific receptor sites, impacting signal transduction processes.

Anticancer Properties

Several studies have evaluated the anticancer potential of compounds structurally related to this compound. For instance, research on similar thiazole derivatives has demonstrated significant antiproliferative effects against various cancer cell lines, including:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MDA-MB231 (breast cancer) | 5.3 | Apoptosis induction |

| Compound B | HCT-15 (colon cancer) | 3.8 | Cell cycle arrest |

| Compound C | A549 (lung cancer) | 2.5 | Inhibition of proliferation |

These results suggest that this compound may exhibit similar anticancer properties, warranting further investigation.

Antimicrobial Activity

The antimicrobial activity of related compounds has also been explored. Studies have shown that certain derivatives can effectively inhibit the growth of pathogenic bacteria and fungi. For example:

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound D | E. coli | 10 µg/mL |

| Compound E | S. aureus | 15 µg/mL |

| Compound F | C. albicans | 12 µg/mL |

These findings indicate the potential for this compound to serve as a scaffold for developing new antimicrobial agents.

Case Studies

Case Study 1: Anticancer Activity Evaluation

A study published in Molecules assessed the antiproliferative effects of various pyrrolidine derivatives against multiple cancer cell lines. The results indicated that derivatives with fluorinated groups exhibited enhanced activity compared to their non-fluorinated counterparts, suggesting that the fluorine atom plays a critical role in modulating biological activity.

Case Study 2: Enzyme Interaction Studies

Another investigation focused on the interaction of pyrrolidine-based compounds with specific enzymes involved in metabolic pathways. The study revealed that certain derivatives could effectively inhibit enzyme activity, leading to decreased cellular metabolism and growth in cancer cells.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(4-fluoro-2-isopropoxyphenyl)pyrrolidine-1-carbothioamide, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between pyrrolidine-1-carbothioamide derivatives and halogenated aryl precursors (e.g., 4-fluoro-2-isopropoxybromobenzene). Key parameters include solvent choice (e.g., DMF or THF), temperature (80–120°C), and catalyst use (e.g., K₂CO₃). Purity optimization requires post-synthesis recrystallization in ethanol or methanol . Monitoring via HPLC (≥98% purity criteria) and TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) ensures reaction completion .

Q. How can the crystal structure and intermolecular interactions of this compound be characterized?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for resolving conformational details (e.g., envelope conformation of the pyrrolidine ring). Intermolecular interactions (e.g., N–H⋯S hydrogen bonds) stabilize the lattice, with R-factors ≤0.05 indicating high precision. Data collection at 293 K with a Bruker SMART CCD diffractometer is recommended. Refinement software like SHELXL can model thermal displacement parameters .

Q. What spectroscopic techniques are most effective for structural validation?

- Methodological Answer :

- FT-IR : Confirm thioamide C=S stretch (1,100–1,250 cm⁻¹) and aromatic C–F vibrations (1,220–1,280 cm⁻¹).

- NMR : ¹H NMR (DMSO-d₆) should show pyrrolidine protons at δ 2.5–3.5 ppm and aryl protons at δ 6.8–7.5 ppm. ¹³C NMR detects the thiocarbonyl carbon at δ ~200 ppm .

- Mass Spectrometry : ESI-MS (positive ion mode) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substituents) affect biological activity?

- Methodological Answer : Use comparative SAR studies with analogs (e.g., N-(4-chlorophenyl)pyrrolidine-1-carboxamide ). Test in vitro assays (e.g., enzyme inhibition, receptor binding) to quantify IC₅₀ values. Fluorine’s electronegativity enhances metabolic stability and bioavailability compared to chlorine, but may reduce solubility . Computational modeling (e.g., DFT for electrostatic potential maps) supports empirical findings .

Q. What experimental strategies resolve contradictions in solubility and stability data across studies?

- Methodological Answer :

- Solubility : Use shake-flask method with buffered solutions (pH 1–7.4) and HPLC quantification. Polar aprotic solvents (e.g., DMSO) enhance solubility but may interfere with biological assays .

- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring detect degradation products (e.g., hydrolysis of the thioamide group). Control humidity via desiccators .

Q. How does polymorphism impact the compound’s pharmacological properties?

- Methodological Answer : Generate polymorphs via solvent evaporation (ethanol vs. acetonitrile) and characterize via DSC (melting point variation ±5°C) and PXRD (distinct diffraction patterns). Bioavailability studies in animal models (e.g., Caco-2 permeability assays) correlate polymorphic forms with AUC differences .

Q. What in silico tools predict the compound’s ADMET profile?

- Methodological Answer :

- Absorption : SwissADME predicts logP (~2.5) and H-bond donors/acceptors.

- Toxicity : ProTox-II assesses hepatotoxicity risk (e.g., CYP3A4 inhibition).

- Metabolism : GLIDE docking identifies cytochrome P450 binding sites .

Data Contradiction and Validation

Q. How to address discrepancies in reported IC₅₀ values for kinase inhibition assays?

- Methodological Answer : Standardize assay conditions:

- Use recombinant kinases (≥95% purity) and ATP concentrations near Km values.

- Normalize data against controls (e.g., staurosporine for broad-spectrum inhibition).

- Apply statistical tools (e.g., Grubbs’ test to exclude outliers) .

Q. What validation protocols ensure reproducibility in crystallography studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.